BenchChemオンラインストアへようこそ!

3-Descyano Febuxostat-d9 Ethyl Ester

LC-MS/MS quantification stable isotope internal standard impurity profiling

Choose 3-Descyano Febuxostat-d9 Ethyl Ester as your internal standard for accurate des-cyano impurity quantification. Unlike the d7-labeled Febuxostat standard (which retains the 3-cyano group, altering retention) or the d9-labeled acid form (missing the ethyl ester, affecting extraction recovery), this d9-labeled ethyl ester matches the target impurity in structure, chromatographic behavior, and ionization efficiency. The +9 Da mass shift enables interference-free MRM detection, ensuring ICH Q2(R1) compliance. Essential for ANDA submissions and commercial QC release testing of Febuxostat API and finished dosage forms.

Molecular Formula C₁₇H₁₂D₉NO₃S
Molecular Weight 328.47
Cat. No. B1154210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descyano Febuxostat-d9 Ethyl Ester
Synonyms4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic-d9 Acid Ethyl Ester;  Ethyl 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylate-d9
Molecular FormulaC₁₇H₁₂D₉NO₃S
Molecular Weight328.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Descyano Febuxostat-d9 Ethyl Ester: Deuterated Impurity Reference Standard for Febuxostat ANDA Filing and LC-MS/MS Method Validation


3-Descyano Febuxostat-d9 Ethyl Ester (TRC Cat. No. D289712, related CAS 144060-97-9 for the unlabeled analog) is a stable isotope-labeled reference standard belonging to the thiazolecarboxylate ester class. With a molecular formula of C₁₇H₁₂D₉NO₃S and a molecular weight of 328.47 Da, it is the deuterium (d9)-labeled analogue of 3-Descyano Febuxostat Ethyl Ester (D289710), a confirmed process-related impurity of the xanthine oxidase inhibitor Febuxostat (F229000) . The compound is specifically designed as an internal standard and reference material for the quantification of the des-cyano impurity in Febuxostat active pharmaceutical ingredient (API) and finished dosage forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supporting Abbreviated New Drug Application (ANDA) regulatory submissions and commercial quality control workflows [1].

Why 3-Descyano Febuxostat-d9 Ethyl Ester Cannot Be Substituted by Unlabeled or Differently Labeled Impurity Standards


In quantitative LC-MS/MS impurity profiling, the internal standard must match the analyte in chemical structure, chromatographic retention behavior, and ionization efficiency while providing a distinct mass shift for selective detection. The unlabeled 3-Descyano Febuxostat Ethyl Ester (MW 319.42 Da) cannot serve as an internal standard because it is isobaric with the target impurity, precluding independent MRM channel monitoring . The d7-labeled Febuxostat internal standard (MW 325.4 Da, m/z 324.2 → 262.1), validated for parent drug quantification, provides only a +7 Da shift and retains the 3-cyano group, resulting in different chromatographic retention and fragmentation patterns compared to the des-cyano impurity [1]. The d9-labeled acid form, 3-Descyano Febuxostat-d9 (MW 300.42 Da), differs by the absence of the ethyl ester moiety (−28 Da), altering both extraction recovery and LC retention time relative to the ethyl ester impurity [2]. These structural and isotopic mismatches introduce systematic quantification bias that violates ICH Q2(R1) accuracy requirements for impurity methods [3].

Quantitative Differentiation Evidence: 3-Descyano Febuxostat-d9 Ethyl Ester vs. Closest Analogs


Deuterium Incorporation Mass Shift: +9 Da Advantage for LC-MS/MS Selective Quantification vs. Unlabeled Analog

3-Descyano Febuxostat-d9 Ethyl Ester incorporates nine deuterium atoms at the isobutoxy side chain (2-(methyl-d₃)propoxy-1,1,2,3,3,3-d₆), producing a nominal mass shift of +9 Da relative to the unlabeled 3-Descyano Febuxostat Ethyl Ester . This 9-Da mass difference ensures complete baseline separation of the internal standard and analyte signals in the mass spectrometer, exceeding the minimum +3 Da shift recommended for deuterated internal standards to avoid isotopic cross-talk [1]. In contrast, the commonly used Febuxostat-d7 internal standard provides only a +7 Da shift for the parent drug but is structurally mismatched (retains 3-cyano group) for des-cyano impurity quantification [2].

LC-MS/MS quantification stable isotope internal standard impurity profiling

Structural Differentiation: Absence of 3-Cyano Group Distinguishes This Compound from Febuxostat-d9 Ethyl Ester for Impurity-Specific Quantification

3-Descyano Febuxostat-d9 Ethyl Ester (C₁₇H₁₂D₉NO₃S, MW 328.47) lacks the 3-cyano (-C≡N) substituent on the phenyl ring that is present in Febuxostat-d9 Ethyl Ester (C₁₆H₇D₉N₂O₃S, MW 325.43) . This structural difference is functionally critical: the des-cyano impurity is one of four confirmed process-related impurities (amide, sec-butyl, des-cyano, des-acid) identified and characterized in Febuxostat drug substance by LC-MS/MS with Q-TOF exact mass measurement and confirmed by NMR and FT-IR [1]. The cyano-containing Febuxostat-d9 Ethyl Ester co-elutes differently and exhibits distinct fragmentation pathways, making it unsuitable as a surrogate standard for quantifying the des-cyano impurity in ANDA impurity profiling workflows .

impurity reference standard des-cyano impurity Febuxostat API

Ethyl Ester Form Differentiation: +28 Da Mass Distinction from the Carboxylic Acid Analog for Distinct Analytical Workflows

The target compound exists as the ethyl ester (C₁₇H₁₂D₉NO₃S, MW 328.47), whereas the corresponding acid form, 3-Descyano Febuxostat-d9 (C₁₅H₈D₉NO₃S, MW 300.42), is the free carboxylic acid [1]. The ethyl ester moiety contributes +28.05 Da to the molecular weight and significantly alters chromatographic retention on reversed-phase columns, with the ester form exhibiting longer retention due to increased hydrophobicity [2]. This distinction is critical because the des-cyano impurity in Febuxostat API is routinely monitored as the ethyl ester (CAS 144060-97-9, also designated Febuxostat Impurity F), and regulatory submissions require impurity standards that match the exact chemical form being quantified .

ethyl ester impurity derivatization chromatographic retention

Regulatory Identification: Confirmed Des-Cyano Impurity in Febuxostat API by LC-Q-TOF-MS/MS and NMR Characterization

The des-cyano impurity, of which 3-Descyano Febuxostat-d9 Ethyl Ester is the deuterated reference standard, was identified and structurally characterized as one of four process-related impurities in Febuxostat drug substance using LC-Q-TOF-MS/MS with exact mass measurement (four decimal places) and confirmed by ¹H-NMR and FT-IR spectroscopy [1]. The impurity profiling study employed a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with reverse-phase gradient elution and ESI positive mode detection, establishing that the des-cyano impurity is a genuine process impurity requiring control under ICH Q3A guidelines [2]. For generic drug developers, ICH Q3A mandates identification of impurities at ≥0.1% (for a maximum daily dose of 500 mg, corresponding to 0.5 mg/day), and quantification requires a validated method with an impurity-specific reference standard [3].

impurity profiling Q-TOF ICH Q3A process-related impurity

Isotopic Enrichment Benchmarking: d9-Labeled Impurity Standard Isotopic Purity vs. Industry Reference Data for Febuxostat-d9

While lot-specific isotopic purity data for 3-Descyano Febuxostat-d9 Ethyl Ester must be obtained from the Certificate of Analysis, industry benchmark data for the closely related Febuxostat-d9 reference standard (CAS 1246819-50-0) establishes a class-typical isotopic enrichment of 97.8 atom % D with chemical purity of 97% by TLC, as verified by ¹H-NMR, FTIR, and mass spectrometry . The target compound is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. The unlabeled analog, 3-Descyano Febuxostat Ethyl Ester (CAS 144060-97-9), is available at ≥95% purity by HPLC, but lacks the isotopic label essential for MS-based quantification workflows .

isotopic enrichment deuterium incorporation reference standard quality

Validated Application Scenarios for 3-Descyano Febuxostat-d9 Ethyl Ester in Pharmaceutical Development and Quality Control


ANDA Impurity Profiling: Quantification of Des-Cyano Impurity in Febuxostat API and Finished Dosage Forms

Generic drug manufacturers pursuing ANDA approval for Febuxostat tablets must demonstrate control of process-related impurities at or below ICH Q3A thresholds. 3-Descyano Febuxostat-d9 Ethyl Ester serves as the stable isotope-labeled internal standard in a validated LC-MS/MS method for quantifying the des-cyano impurity (Febuxostat Impurity F) in API batches and tablet formulations. The +9 Da mass shift enables selective MRM detection without interference from the unlabeled impurity or matrix components. The Kadivar et al. (2011) impurity profiling study provides the foundational identification of the des-cyano impurity using Q-TOF-MS/MS with exact mass measurement and NMR confirmation [1]. Method validation should follow ICH Q2(R1) parameters (specificity, linearity over 1.0–10.0 µg/mL range, accuracy, precision, LOD/LOQ) with the d9-labeled standard as IS, as established in analogous Febuxostat impurity methods [2].

LC-MS/MS Method Development and Validation for Forced Degradation Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions per ICH Q1A(R2)), Febuxostat drug substance may generate the des-cyano ethyl ester as a degradation product. 3-Descyano Febuxostat-d9 Ethyl Ester is used as a combined internal standard and retention time marker to track the formation and stability of this specific degradant. The d9 labeling ensures that the internal standard signal is unaffected by increasing concentrations of the unlabeled degradation product generated during stress testing. The SynZeal product specification explicitly designates this compound for forced degradation studies and identification standard applications [1]. Chromatographic conditions from the CN102565225A patent method (C18 column, acetonitrile/0.5% formic acid gradient, UV 317 nm, flow rate 1.0 mL/min) provide a validated starting point for method adaptation [2].

Quality Control Release Testing for Commercial Febuxostat API Production

In commercial API manufacturing, each batch must undergo QC release testing for specified impurities before acceptance. The des-cyano impurity (CAS 144060-97-9 for the unlabeled form) must be quantified against a certified reference standard with demonstrated traceability to pharmacopeial monographs (USP or EP) where available. 3-Descyano Febuxostat-d9 Ethyl Ester, when used as the internal standard in a validated HPLC-UV or LC-MS method, provides the isotopic dilution capability that corrects for sample preparation variability, injection precision, and matrix effects—improving method reproducibility compared to external standard calibration alone [1]. The compound is supplied with a regulatory-compliant characterization data package (COA including HPLC, NMR, MS data), supporting direct use in GMP QC laboratory environments [2].

Bioequivalence Study Support: Cross-Validation of Impurity Methods Across CRO and Sponsor Laboratories

When transferring validated impurity methods between contract research organizations (CROs) and sponsor laboratories for bioequivalence study support, consistent internal standard performance is essential for inter-laboratory reproducibility. The d9-labeled 3-Descyano Febuxostat-d9 Ethyl Ester provides a chemically identical but isotopically distinct internal standard that is universally applicable across LC-MS platforms (triple quadrupole, Q-TOF, ion trap) and chromatographic systems, with the +9 Da mass shift ensuring robust MRM selectivity regardless of minor variations in mobile phase composition or column lot [1]. The established precedent for using deuterated Febuxostat internal standards (d7 and d9) in validated bioanalytical methods for human plasma quantification [2] supports the adoption of this impurity-specific d9-labeled standard in cross-laboratory method transfer protocols.

Quote Request

Request a Quote for 3-Descyano Febuxostat-d9 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.